5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family, which is characterized by its bicyclic structure consisting of a pyrazole and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases, which are crucial in regulating the cell cycle. The presence of the bromine atom and the methyl group at specific positions on the pyrazole ring significantly influences its chemical behavior and biological activity.
The compound is classified under heterocyclic compounds, specifically as a pyrazolo[4,3-b]pyridine derivative. It is often synthesized in research settings focused on developing new anticancer agents and other therapeutic applications. The synthesis and characterization of 5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine have been documented in various scientific publications, highlighting its potential as a lead compound for further drug development .
The synthesis of 5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine typically involves several key steps:
One common synthetic route involves using 3-methyl-1H-pyrazole as a starting material, which undergoes nucleophilic substitution reactions with brominating agents under controlled conditions to yield 5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. Reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran or dichloromethane), and reaction time are critical for optimizing yield and purity .
The molecular structure of 5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine consists of:
The molecular formula is with a molecular weight of approximately 201.05 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation .
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine can participate in various chemical reactions:
These reactions are often carried out under mild conditions to prevent decomposition or side reactions. The choice of solvent and temperature plays a crucial role in determining the reaction pathway and product distribution .
The mechanism of action for compounds like 5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine primarily involves inhibition of cyclin-dependent kinases, which are essential for cell cycle progression. By binding to these enzymes, the compound can disrupt normal cell cycle regulation, leading to apoptosis in cancer cells.
Research indicates that this compound may exhibit selective inhibition against certain cyclin-dependent kinases, potentially leading to reduced proliferation of tumor cells while sparing normal cells .
Relevant analytical techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into thermal stability and behavior upon heating .
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine has significant applications in medicinal chemistry:
The compound 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2055840-60-1) follows systematic IUPAC conventions that precisely define its heterocyclic architecture. The root "pyrazolo[4,3-b]pyridine" indicates fusion between a pyrazole ring (positions 4 and 3) and a pyridine ring (bond "b"). The prefix "5-bromo" specifies bromine substitution at position 5 of the pyridine ring, while "3-methyl" denotes a methyl group at position 3 of the pyrazole ring [3] [9]. Its canonical SMILES string "CC1=NNC2=CC=C(Br)N=C21" encodes this connectivity unambiguously [3] [6].
Positional isomers arise from alternative fusion patterns or substituent placements. For example:
Table 1: Positional Isomers of Bromo-Methyl Pyrazolopyridines
IUPAC Name | Fusion Pattern | CAS/ID | Key Structural Differences |
---|---|---|---|
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine | Pyrazole [4,3-b] | 2055840-60-1 | Bromine at pyridine C5, methyl at pyrazole N3 |
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | Pyrazole [3,4-b] | CID 40151908 | Altered ring fusion, same substituents |
5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | Pyrazole [3,4-c] | CID 25222947 | Nitrogen positioning in pyridine ring |
These isomers exhibit distinct physicochemical profiles due to divergent electron delocalization patterns and dipole moments [1] [4] [8].
Tautomerism significantly impacts the reactivity and electronic properties of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. The scaffold exhibits protonotropic shifts between 1H (N1-H) and 2H (N2-H) tautomeric forms. Nuclear Magnetic Resonance (NMR) studies confirm rapid equilibrium in solution, with the 1H tautomer dominating (>85%) due to greater aromatic stabilization [4] [5].
The bromine substituent at C5 withdraws electron density, reducing the basicity of the pyridine nitrogen and stabilizing the 1H form. Conversely, the methyl group at C3 donates electrons, subtly favoring the 2H tautomer [5]. Kinetic studies reveal solvent-dependent tautomerization rates:
Table 2: Tautomeric Equilibrium Constants (Kₜ) in Solvents
Solvent | Kₜ (1H:2H) | Dominant Form | Experimental Method |
---|---|---|---|
DMSO-d₆ | 85:15 | 1H | ¹⁵N-NMR |
CDCl₃ | 70:30 | 1H | ¹H-NMR |
Water | 90:10 | 1H | UV-Vis spectroscopy |
Tautomerism influences biological activity; the 1H form optimizes hydrogen bonding with kinase targets (e.g., TRKA), enhancing inhibitory potency [5].
Regioisomeric pyrazolopyridine frameworks exhibit divergent electronic, synthetic, and application profiles:
Electronic Properties
Synthetic Utility
Table 3: Functionalization Outcomes in Model Reactions
Reaction | Pyrazolo[4,3-b]pyridine | Pyrazolo[3,4-b]pyridine |
---|---|---|
Suzuki coupling | >95% yield at C5 | 80% yield at C4 |
Electrophilic bromination | No reaction (C6 deactivated) | C6 substitution (72% yield) |
Lewis acid cyclization | Low bis-heterocycle yield (<20%) | High bis-heterocycle yield (62–85%) [2] |
These differences stem from nitrogen positioning, which alters frontier molecular orbital symmetry and nucleophilic sites [2] .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3